Ethyl 3,4,7-trimethyl-2,6-octadienoate

Description

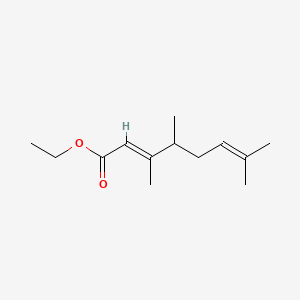

Ethyl 3,4,7-trimethyl-2,6-octadienoate is a branched-chain unsaturated ester characterized by methyl groups at positions 3, 4, and 7, along with conjugated double bonds at positions 2 and 5.

Properties

CAS No. |

97635-23-9 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

ethyl (2E)-3,4,7-trimethylocta-2,6-dienoate |

InChI |

InChI=1S/C13H22O2/c1-6-15-13(14)9-12(5)11(4)8-7-10(2)3/h7,9,11H,6,8H2,1-5H3/b12-9+ |

InChI Key |

STDNJDCQQOGKLV-FMIVXFBMSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)CC=C(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)CC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,7-trimethyl-2,6-octadienoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,7-trimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,7-trimethyl-2,6-octadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

Oxidation: 3,4,7-trimethyl-2,6-octadienoic acid.

Reduction: 3,4,7-trimethyl-2,6-octadienol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4,7-trimethyl-2,6-octadienoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the fragrance industry for its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 3,4,7-trimethyl-2,6-octadienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Isomers

The following compounds share structural similarities with ethyl 3,4,7-trimethyl-2,6-octadienoate, differing in methyl group positions, ester substituents, or double bond geometry:

| Compound Name | Structural Features | Molecular Formula | Key Differences |

|---|---|---|---|

| Ethyl 3,7-dimethyl-2,6-octadienoate | Methyl groups at 3,7; ethyl ester | C₁₂H₂₀O₂ | Lacks 4-methyl group |

| Methyl (2E)-3,7-dimethyl-2,6-octadienoate | Methyl ester; methyl groups at 3,7 | C₁₁H₁₈O₂ | Methyl ester vs. ethyl ester |

| Ethyl (4Z)-4,7-octadienoate | Double bonds at 4,7 (Z-configuration) | C₁₀H₁₆O₂ | No methyl groups; different double bonds |

Key Observations:

- Ester Substituent Effects: Methyl esters (e.g., methyl 3,7-dimethyl-2,6-octadienoate) are generally less hydrophobic than ethyl esters, leading to higher volatility and sharper fragrance profiles .

- Double Bond Geometry: Ethyl (4Z)-4,7-octadienoate, with its conjugated double bonds in a different position, may exhibit distinct reactivity and aroma characteristics due to altered electron distribution .

Physicochemical Properties (Inferred)

| Property | This compound | Ethyl 3,7-Dimethyl-2,6-Octadienoate | Methyl (2E)-3,7-Dimethyl-2,6-Octadienoate |

|---|---|---|---|

| Boiling Point | Higher (due to branching) | Moderate | Lower (smaller ester group) |

| Solubility in Lipids | High | High | Moderate |

| Aroma Intensity | Potentially intense | Moderate | Sharp, fleeting |

Biological Activity

Introduction

Ethyl 3,4,7-trimethyl-2,6-octadienoate (CAS No. 97635-23-9) is a compound of significant interest in various fields, including biology and medicine. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic properties, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| IUPAC Name | ethyl (2E)-3,4,7-trimethylocta-2,6-dienoate |

| InChI Key | STDNJDCQQOGKLV-FMIVXFBMSA-N |

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors in biological systems. These interactions can lead to various biochemical responses that may be beneficial in therapeutic contexts.

- Enzyme Interactions : The compound has been studied for its potential to interact with enzymes involved in metabolic pathways. This interaction may enhance or inhibit enzyme activity, influencing metabolic processes.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors in the body, leading to physiological changes that could be harnessed for therapeutic purposes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant agent. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress and related diseases.

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against various pathogens. This property could have implications for developing new antimicrobial agents.

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a significant reduction in free radical activity compared to control samples. This suggests that the compound can effectively scavenge free radicals.

Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models with induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6). This supports its potential use as an anti-inflammatory agent.

Study 3: Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy of this compound against bacterial strains such as E. coli and S. aureus. The compound demonstrated notable inhibitory effects on bacterial growth at specific concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.